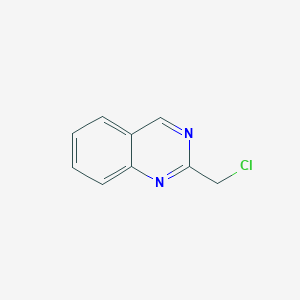

3,4-Methylenedioxyphenylboronic acid

Overview

Description

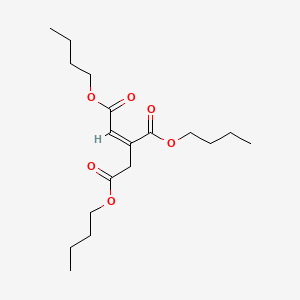

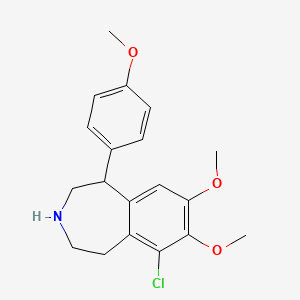

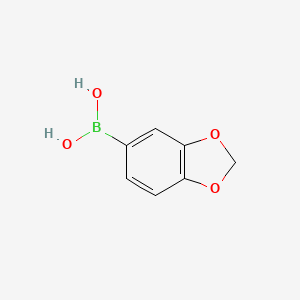

3,4-Methylenedioxyphenylboronic acid (MDPB) is a chemical compound that is used in a variety of scientific research applications. It is a member of the family of boronic acids, which are compounds that contain a boron atom bonded to two oxygen atoms and a hydroxy group. MDPB is used as a reagent in a number of organic synthesis reactions, and has been studied for its potential applications in the fields of biochemistry and physiology. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for MDPB.

Scientific Research Applications

Metabolic Fate Studies

- Research has explored the metabolic fate of related compounds to 3,4-Methylenedioxyphenylboronic acid, such as gallic acid, which undergoes 0-methylation and dehydroxylation in the animal body. This provides insights into how similar compounds might be metabolized and their potential applications in food and therapeutic treatments (Booth et al., 1959).

Bioorthogonal Chemistry

- A study demonstrated the use of 2-formylphenylboronic acid (a compound related to this compound) in forming a stable boron-nitrogen heterocycle, which has applications in bioorthogonal coupling reactions, particularly useful for protein conjugation under physiologically compatible conditions (Dilek et al., 2015).

Organic Synthesis

- Research on the synthesis of 4-arylcoumarins via Cu-catalyzed hydroarylation with arylboronic acids, which include compounds structurally similar to this compound, has been conducted. This process is significant for the synthesis of biologically active natural and artificial compounds (Yamamoto & Kirai, 2008).

Nanotechnology

- The development of Ag/zeolite nanocomposites using phenylboronic acid derivatives (closely related to this compound) has been reported. These nanocomposites are used as catalysts for hydroxylation of phenylboronic acid to phenol and reduction of various dyes, showcasing their potential in environmental applications (Hatamifard et al., 2016).

Glucose Sensing

- A study on 3,4-ethylenedioxythiophene bearing a fluoro-containing phenylboronic acid (a derivative of this compound) has been conducted for enzyme-free glucose sensing. This showcases the potential of these compounds in developing new glucose sensorsfor medical and diagnostic purposes (Bao et al., 2021).

Catalysis

- Research indicates that primary alkylboronic acids, which are structurally related to this compound, act as highly effective catalysts in the dehydrative amide condensation of α-hydroxycarboxylic acids. This discovery is significant for large-scale chemical synthesis and pharmaceutical manufacturing (Yamashita, Sakakura, & Ishihara, 2013).

Supramolecular Chemistry

- Phenylboronic acids, closely related to this compound, have been used in the design and synthesis of supramolecular assemblies. This research is pivotal in developing new materials and understanding molecular interactions (Pedireddi & Seethalekshmi, 2004).

Mechanism of Action

Target of Action

It is known to be a reactant involved in various chemical reactions .

Mode of Action

3,4-Methylenedioxyphenylboronic acid interacts with its targets through several chemical reactions. These include the Petasis reaction between glyoxylic acid, α-amino phosphonates, and organylboronic acids, Mannich-type multicomponent assembly and 1,3-dipolar cycloaddition for the synthesis of tetrahydroisoquinoline fused isoxazolidine scafford, and Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the chemical reactions it participates in. These include the Petasis reaction, Mannich-type multicomponent assembly, 1,3-dipolar cycloaddition, Suzuki-Miyaura cross-coupling, and others . The downstream effects of these reactions depend on the specific context in which the compound is used.

Pharmacokinetics

Its molecular weight (16594) and predicted properties such as boiling point (3473±520 °C) and density (142±01 g/cm3) can provide some insights into its potential bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are determined by the specific reactions it participates in. For example, in the Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides, it can contribute to the formation of biaryl compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature should be in a dark place, sealed in dry, room temperature conditions

properties

IUPAC Name |

1,3-benzodioxol-5-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BO4/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3,9-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMHPUBKZZPSUIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)OCO2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370261 | |

| Record name | 3,4-METHYLENEDIOXYPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

94839-07-3 | |

| Record name | 3,4-METHYLENEDIOXYPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2H-1,3-benzodioxol-5-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.